molecular formula C18H15N3O4 B11163266 (2S)-N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11163266
M. Wt: 337.3 g/mol
InChI Key: SRPZIUIJLWJQIU-NSHDSACASA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring and a quinazolinone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and quinazolinone derivatives, which share structural similarities and may exhibit comparable chemical properties.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to its specific combination of benzodioxole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(2S)-N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H15N3O4/c1-11(21-9-19-14-5-3-2-4-13(14)18(21)23)17(22)20-12-6-7-15-16(8-12)25-10-24-15/h2-9,11H,10H2,1H3,(H,20,22)/t11-/m0/s1

InChI Key

SRPZIUIJLWJQIU-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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